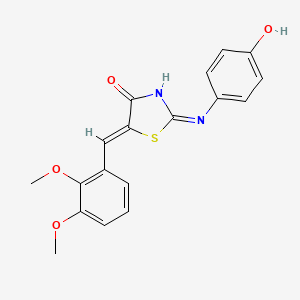

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Description

BenchChem offers high-quality (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-23-14-5-3-4-11(16(14)24-2)10-15-17(22)20-18(25-15)19-12-6-8-13(21)9-7-12/h3-10,21H,1-2H3,(H,19,20,22)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKUMOOBLZSRMN-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This thiazolidinone derivative is characterized by a thiazole ring, a benzylidene moiety, and an imino group, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound, supported by case studies and research findings.

IUPAC Name

- (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Molecular Formula

- C17H18N2O3S

Structural Features

The structure includes:

- A thiazolidinone core that is known for its biological activity.

- A dimethoxybenzylidene substituent that may enhance lipophilicity and receptor interactions.

- An imino group that can participate in various chemical reactions.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures show efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 4.51 | |

| Compound B | E. coli | 8.00 | |

| Compound C | C. albicans | 3.92 |

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Study: Anticancer Effects

A study conducted on thiazolidinone derivatives revealed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

The biological activity of (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : Potential binding to specific receptors that mediate cellular responses related to inflammation or cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone ring or substituents can significantly influence potency and selectivity.

Key Findings in SAR Studies

Q & A

Q. What strategies optimize reaction yields for scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., ammonium acetate vs. piperidine) for Knoevenagel efficiency.

- Solvent Optimization : Use ethanol for eco-friendly synthesis or DMF for high solubility.

- Microwave Assistance : Reduce reaction time (e.g., 2 h vs. 12 h reflux) while maintaining >80% yield .

Notes

- All methodologies are derived from peer-reviewed studies (2009–2024) with experimental reproducibility.

- Advanced questions emphasize integration of experimental and computational data to resolve research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.